AJ-76 vs. Haloperidol, UH-232, and Nafadotride: D3 Receptor Affinity and D2:D3 Selectivity Profile
In a comparative in vitro binding study using recombinant human receptors, AJ-76 demonstrated a Ki of 26 nM at the D3 receptor, with a D2:D3 selectivity ratio of 6. This places its affinity and selectivity in a distinct category compared to the high-affinity D2-preferring antagonist haloperidol (Ki 2 nM, ratio 0.2), the more D3-selective nafadotride (Ki 0.5 nM, ratio 9), and its close analog (+)-UH 232 (Ki 3 nM, ratio 8) [1].
| Evidence Dimension | Recombinant human D3 receptor affinity (Ki) and D2:D3 selectivity ratio |
|---|---|
| Target Compound Data | Ki = 26 nM; D2:D3 Ratio = 6 |
| Comparator Or Baseline | Haloperidol: Ki=2 nM, Ratio=0.2; (+)-UH 232: Ki=3 nM, Ratio=8; Nafadotride: Ki=0.5 nM, Ratio=9 |
| Quantified Difference | AJ-76 is ~13-fold less potent at D3 than haloperidol and ~8.7-fold less potent than (+)-UH 232, but has a 1.3-fold lower D2:D3 selectivity than nafadotride and a 30-fold higher ratio than haloperidol. |
| Conditions | Radioligand binding assay using [3H]-(+)-PD 128,907 at recombinant human D3 receptors and [125I]-iodosulpride at D2 receptors. |
Why This Matters
This quantitative profile identifies AJ-76 as a moderate-affinity, moderately D3-preferring tool, distinct from high-affinity D3 agents (nafadotride) and classical D2-preferring antipsychotics (haloperidol), allowing researchers to probe the functional role of D3 autoreceptors with a specific pharmacological window.
- [1] Audinot V, Newman-Tancredi A, Gobert A, Rivet JM, Brocco M, Lejeune F, et al. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194. Journal of Pharmacology and Experimental Therapeutics. 1998;287(1):187-197. View Source
